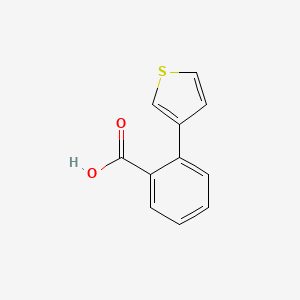

2-(Thiophen-3-yl)benzoic acid

Descripción

Significance of Thiophene (B33073) and Benzoic Acid Scaffolds in Contemporary Chemical Science

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities. nih.govrsc.org The thiophene ring, a five-membered sulfur-containing heterocycle, is a common building block in many pharmaceuticals. researchgate.netnih.gov Its presence can enhance a molecule's physicochemical properties, such as solubility and metabolism, and improve its interaction with biological targets. nih.gov Thiophene-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. researchgate.netnih.govcognizancejournal.com

Similarly, the benzoic acid scaffold is a fundamental component in organic chemistry and drug discovery. annexechem.comwikipedia.org Benzoic acid and its derivatives are utilized in the synthesis of a vast number of compounds, including dyes, fragrances, and pharmaceuticals. annexechem.comvedantu.com In medicinal chemistry, the benzoic acid moiety can serve as a key pharmacophore, contributing to the biological activity of a molecule. nih.gov It is found in various approved drugs and is explored for its potential in developing new therapeutic agents, particularly in cancer research. nih.gov

Historical Context of Research on Related Aromatic and Heterocyclic Carboxylic Acids

The study of aromatic and heterocyclic carboxylic acids has a rich history. Benzoic acid itself was first described in 1560, isolated from gum benzoin. britannica.com The investigation of heterocyclic compounds gained momentum in the 19th and early 20th centuries with the isolation and characterization of key structures like furan, pyrrole, and thiophene. researchgate.net

Research into the synthesis and reactivity of these compounds has been ongoing. For instance, methods for the synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid have been developed, showcasing the intricate chemistry involved in creating complex thiophene-containing molecules. rsc.orgnih.gov The oxidation of aromatic aldehydes to form carboxylic acids is another area of continuous investigation, with modern methods employing N-heterocyclic carbenes as catalysts. mdpi.com The historical and ongoing exploration of these fundamental chemical structures provides the foundation for the current research into more complex molecules like 2-(Thiophen-3-yl)benzoic acid.

Current Research Landscape and Emerging Academic Inquiry Areas for this compound

Current research involving this compound and related structures is multifaceted. One significant area of inquiry is the synthesis of novel derivatives and their potential applications. For example, researchers have synthesized new ligands containing thiophene and aminobenzoic acid moieties to create metal complexes with potential biological activity. ajol.info

Another emerging area is the use of thiophene-based compounds as building blocks for more complex molecular architectures. For instance, 2-(thiophen-2-yl)acetic acid has been identified as a promising platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer drugs. nih.gov Furthermore, the conformational properties of heteroaromatic γ-amino acids, including those derived from thiophene, are being studied to design molecules that can mimic protein turns, which is crucial for the development of new peptidomimetics. acs.org

The synthesis of derivatives of this compound itself is also an active area of research. For example, the synthesis of amide-based cyclotriphosphazene (B1200923) derivatives often starts from benzoic acid derivatives, which can include thiophene-substituted structures. mdpi.com These studies highlight the versatility of the this compound scaffold and its potential for creating novel materials and therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2-thiophen-3-ylbenzoic acid |

| Molecular Formula | C₁₁H₈O₂S |

| Molecular Weight | 204.25 g/mol |

| CAS Number | 20608-87-1 |

| Physical State | Solid |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQNAMNFPWSQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428362 | |

| Record name | 2-Thiophen-3-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20608-87-1 | |

| Record name | 2-Thiophen-3-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 3 Yl Benzoic Acid and Its Advanced Derivatives

Established Synthetic Routes and Reaction Optimization Studies

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems like 2-(thiophen-3-yl)benzoic acid. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate in the presence of a base. For the synthesis of this compound, two primary disconnection approaches are viable: the coupling of 3-thienylboronic acid with a 2-halobenzoic acid, or the reaction of 2-boronobenzoic acid with a 3-halothiophene.

The success of the Suzuki-Miyaura coupling is highly dependent on the optimization of several reaction parameters. The choice of palladium catalyst and ligand is crucial, with phosphine ligands such as SPhos and XPhos often employed to enhance catalytic activity, particularly for challenging substrates. tcichemicals.comrsc.org The selection of the base and solvent system is also critical for an efficient reaction. A variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are commonly used in polar aprotic solvents like dioxane, DMF, or toluene, often with the addition of water. rsc.org

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | SPhos, XPhos, PPh₃, dppf |

| Boron Source | 3-Thienylboronic acid or its esters |

| Halide Partner | 2-Bromobenzoic acid, 2-Iodobenzoic acid |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80-120 °C |

This table presents a generalized summary of conditions for Suzuki-Miyaura couplings and may require optimization for the specific synthesis of this compound.

Condensation and Intramolecular Cyclization Protocols

Condensation and intramolecular cyclization reactions represent an alternative approach to constructing thiophene-containing polycyclic structures. While a direct synthesis of this compound via a simple condensation/cyclization has not been extensively reported, related methodologies provide insight into this synthetic strategy. For instance, an efficient one-pot method for the synthesis of 2-aroylbenzo[b]thiophen-3-ols has been developed from 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones. nih.govresearchgate.net

This reaction proceeds through an initial S-alkylation of the 2-mercaptobenzoic acid, followed by an in-situ intramolecular cyclization to furnish the benzothiophene (B83047) core. nih.gov The mechanism involves the formation of a sulfanylbenzoic acid intermediate, which then undergoes cyclization. nih.govresearchgate.net This methodology highlights the potential of using appropriately substituted benzoic acid and thiophene (B33073) precursors to construct the desired biaryl linkage through the formation of a new ring system that is subsequently modified.

Directed Metalation Strategies for Regioselective Functionalization of Benzoic Acid Derivatives

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as an effective directing group for ortho-lithiation. organic-chemistry.orgresearchgate.netrsc.org

The synthesis of this compound can be envisioned using this strategy by treating benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a sec-butyllithium/TMEDA system, to generate the ortho-lithiated species. organic-chemistry.orgresearchgate.net This lithiated intermediate can then be quenched with a suitable electrophilic thiophene source, such as 3-bromothiophene or 3-iodothiophene, in the presence of a palladium or copper catalyst to facilitate the cross-coupling. Alternatively, a transmetalation step with a zinc or copper salt can precede the coupling with the halothiophene.

| Reagent/Condition | Purpose |

| Benzoic Acid | Starting material |

| sec-BuLi/TMEDA or LDA | Directed ortho-lithiation |

| -78 °C to 0 °C | Typical reaction temperature for lithiation |

| 3-Bromothiophene | Thiophene source (electrophile) |

| Pd(0) or Cu(I) salt | Catalyst for cross-coupling (optional) |

This table outlines a general procedure for the synthesis of this compound via directed metalation, which may require specific optimization.

Advanced Synthetic Approaches and Chemo-selectivity Investigations

Rhodium(III)-Catalyzed Oxidative Coupling Reactions with Benzoic Acids

In recent years, transition metal-catalyzed C-H bond activation has emerged as a highly efficient and atom-economical method for the formation of C-C bonds. Rhodium(III)-catalyzed oxidative coupling reactions have been particularly successful in the direct arylation of various substrates. The synthesis of this compound could potentially be achieved through the direct C-H/C-H cross-coupling of benzoic acid and thiophene.

This approach would involve the carboxylate group of benzoic acid acting as a directing group to facilitate ortho C-H activation by the rhodium catalyst. The resulting rhodacycle intermediate would then react with thiophene, which would undergo C-H activation, followed by reductive elimination to form the desired product and regenerate the active rhodium catalyst. While the direct coupling of benzoic acid with thiophene to form this compound has not been explicitly detailed, rhodium-catalyzed C-H/C-H cross-coupling of benzylthioethers and benzylamines with thiophenes has been reported, demonstrating the feasibility of such transformations. nih.gov Furthermore, rhodium-catalyzed C-H arylation of various heterocycles is a well-established field. nih.gov

Selective Functionalization of Thiophene and Benzoic Acid Moieties within Complex Structures

Once the this compound scaffold is synthesized, further functionalization can be explored to generate advanced derivatives. The chemoselectivity of these reactions is of paramount importance, as the molecule contains two distinct aromatic rings with different electronic properties. The thiophene ring is generally more electron-rich than the benzoic acid ring and is therefore more susceptible to electrophilic substitution.

Electrophilic aromatic substitution reactions, such as bromination or nitration, are expected to occur preferentially on the thiophene ring. The directing effects of the existing substituents will govern the position of the incoming electrophile. On the thiophene ring, the C-2 and C-5 positions are the most activated. Given that the benzoic acid is at the C-3 position, electrophilic attack would likely be directed to the C-2 or C-5 position of the thiophene. Conversely, the benzoic acid ring is deactivated by the carboxylic acid group, which is a meta-director. Therefore, electrophilic substitution on the benzoic acid ring would be less favorable and would occur at the positions meta to the carboxyl group. For example, nitration of benzo[b]thiophen-3-carboxylic acid has been shown to result in substitution on the benzene (B151609) ring, with the position of nitration being dependent on the reaction conditions. rsc.org This suggests that under certain conditions, functionalization of the benzoic acid moiety in this compound could be achieved.

Green Chemistry Principles Applied to the Synthesis of this compound Analogs

Green chemistry serves as a framework for developing sustainable chemical processes. For the synthesis of this compound analogs, this involves moving away from hazardous organic solvents and embracing energy-efficient techniques like microwave irradiation. nih.govkaust.edu.sa The use of water as a reaction medium for Suzuki-Miyaura couplings is a significant advancement, as it is non-toxic, non-flammable, and abundant. researchgate.netnih.gov Furthermore, the development of recyclable nanocatalysts contributes to a more sustainable and cost-effective synthetic process by allowing the catalyst to be recovered and reused over multiple cycles without significant loss of activity. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.orgrsc.org By using microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. organic-chemistry.org This rapid and uniform heating, known as dielectric heating, can lead to higher product yields and improved purity by minimizing the formation of unwanted side products. rsc.orgrsc.org

For the synthesis of thiophene-containing compounds, solvent-free, microwave-assisted Suzuki coupling has proven to be a rapid and environmentally friendly methodology. researchgate.net In these procedures, reactants are often mixed with a solid support, such as aluminum oxide, which absorbs the microwave energy and facilitates the reaction in the absence of a solvent. researchgate.net This approach not only eliminates the need for potentially toxic and volatile organic solvents but also simplifies product purification. researchgate.netresearchgate.net Research has demonstrated the successful synthesis of thiophene oligomers in minutes using this technique, highlighting its efficiency. researchgate.net

The following table compares typical reaction conditions for the synthesis of biaryl compounds using conventional heating versus microwave-assisted methods, illustrating the significant rate enhancement provided by MAOS.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

| Reaction Time | Several hours (e.g., 4-24 hours) | Seconds to minutes (e.g., 5-15 minutes) |

| Solvent | Often requires organic solvents (e.g., Toluene, DMF) | Can be performed in greener solvents (e.g., water) or under solvent-free conditions |

| Energy Input | Indirect heating of vessel | Direct heating of polar molecules in the reaction mixture |

| Yield | Moderate to good | Often good to excellent, with potentially fewer byproducts |

This table presents generalized data compiled from studies on Suzuki-Miyaura couplings and other heterocyclic syntheses to illustrate the advantages of MAOS. organic-chemistry.orgresearchgate.net

A core principle of green chemistry is the design of syntheses that maximize the incorporation of all reactant materials into the final product. chembam.comAtom Economy (AE) is a key metric used to evaluate this efficiency. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation, expressed as a percentage. jocpr.com A higher atom economy signifies a more efficient process with less waste generation. jocpr.com

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100%

The Suzuki-Miyaura coupling is considered an atom-economical reaction because it forms the C-C bond with high selectivity and generates minimal byproducts. jocpr.com For the synthesis of this compound from 3-thiopheneboronic acid and 2-bromobenzoic acid, the primary atoms of the two key fragments are incorporated into the final product. The main stoichiometric byproducts are salts and a boric acid derivative, which result from the base and the boronic acid coupling partner.

Another useful metric for evaluating waste is the Environmental Factor (E-factor) , defined as the total mass of waste produced per unit of product. chembam.com Unlike atom economy, the E-factor accounts for all waste, including solvent losses and reaction workup materials. A lower E-factor indicates a greener, more sustainable process. chembam.com Fine chemical and pharmaceutical manufacturing traditionally has very high E-factors, often exceeding 100, making the adoption of atom-economical reactions and solvent-minimization techniques particularly impactful. chembam.com

The following table provides a theoretical comparison of atom economy for different classes of chemical reactions, demonstrating the inherent efficiency of addition and rearrangement reactions. Coupling reactions, while not perfect, represent a significant improvement over less efficient substitution and elimination pathways that are common in traditional organic synthesis.

| Reaction Type | General Transformation | Theoretical Atom Economy |

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Coupling (e.g., Suzuki) | A-X + B-M → A-B + M-X | High (e.g., 70-95%) |

| Substitution | A-B + C → A-C + B | Moderate to Low |

| Elimination | A → B + C | Low (if B is the only desired product) |

This table illustrates the conceptual efficiency of different reaction types in the context of green chemistry.

By employing microwave-assisted, solvent-free Suzuki coupling, the synthesis of this compound analogs can achieve a high atom economy while simultaneously lowering the E-factor, aligning the manufacturing process with the core principles of sustainability and waste reduction.

Chemical Reactivity and Mechanistic Investigations of 2 Thiophen 3 Yl Benzoic Acid

Oxidative Transformations and Regioselectivity, with a Focus on Sulfoxidation

The oxidation of 2-(thiophen-3-yl)benzoic acid can potentially occur at either the thiophene (B33073) ring or the benzoic acid group. However, the sulfur atom in the thiophene ring is particularly susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

The regioselectivity of reactions on the thiophene ring in this compound is influenced by the electronic properties of the substituents. The carboxylic acid group on the attached benzene (B151609) ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. quora.comdoubtnut.com Conversely, the thiophene ring, being electron-rich, is generally more reactive towards electrophiles than benzene. ucl.ac.uk

In the context of electrophilic substitution on a 3-substituted thiophene, such as in thiophene-3-carboxylic acid, the incoming electrophile preferentially attacks the C5 position. This is because the resonance stabilization of the intermediate cation is more favorable when the attack occurs at the position adjacent to the sulfur atom and avoids placing a positive charge on the carbon bearing the electron-withdrawing carboxyl group. vaia.com This directing effect is anticipated to be a dominant factor in the regioselectivity of oxidative transformations targeting the thiophene ring of this compound.

While specific studies on the sulfoxidation of this compound are not extensively documented, the oxidation of thiophenes is a known process. The oxidation of thiophen-3(2H)-ones, for instance, proceeds via radical intermediates. rsc.org For this compound, oxidation with common oxidizing agents would likely lead to the corresponding sulfoxide (B87167).

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Reactive Site | Predicted Outcome | Rationale |

| Thiophene Ring (C5) | Major Product | Electron-donating sulfur directs attack; avoids destabilization by the aryl carboxylic acid group. vaia.com |

| Thiophene Ring (C2) | Minor Product | Steric hindrance from the adjacent phenyl group and less favorable resonance stabilization. |

| Benzene Ring (meta) | Minor Product | Deactivating effect of the carboxylic acid group makes the benzene ring less reactive than the thiophene ring. quora.comdoubtnut.com |

Reactivity Profiles of the Carboxylic Acid and Thiophene Ring Systems

The reactivity of this compound is a composite of the individual reactivities of the carboxylic acid and the thiophene ring, each influencing the other.

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. libretexts.org Among carboxylic acid derivatives, they are less reactive towards nucleophilic acyl substitution than acid chlorides or anhydrides but more reactive than amides. libretexts.org The carboxylic acid moiety of this compound can be converted to esters, amides, or acid chlorides using standard synthetic methodologies. mdpi.com For example, treatment with thionyl chloride would yield the corresponding acyl chloride. The reactivity of the carboxylic acid is influenced by the electron-donating nature of the thiophene ring, which can affect the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions, typically at the C2 and C5 positions due to the electron-donating nature of the sulfur atom. ucl.ac.uk In the case of this compound, the C5 position of the thiophene ring is the most likely site for electrophilic attack.

A comparative study of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid using computational methods revealed differences in their reactivity, which can be extrapolated to understand the behavior of this compound. nih.govresearchgate.net The study suggested that thiophene-2-carboxylic acid is slightly more reactive towards nucleophiles. This was attributed to a conformer with an internal hydrogen bond to the thiophene sulfur, which polarizes the acid function. nih.gov While this compound lacks the thiophene-2-carboxylic acid's direct conjugation, the electronic interplay between the rings remains a key determinant of its reactivity.

Table 2: Comparative Reactivity of Thiophene Carboxylic Acids

| Compound | Relative Reactivity towards Nucleophiles | Key Structural Feature Influencing Reactivity |

| Thiophene-2-carboxylic acid | More Reactive | Potential for internal hydrogen bonding, polarizing the carboxylic acid group. nih.gov |

| Thiophene-3-carboxylic acid | Less Reactive | Absence of the internal hydrogen bonding seen in the 2-isomer. nih.govresearchgate.net |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Characterization

The elucidation of reaction mechanisms for a molecule like this compound would involve a combination of kinetic studies and spectroscopic analysis to identify intermediates and transition states.

Kinetic studies, which measure how reaction rates change with reactant concentrations, can help determine the order of a reaction and the species involved in the rate-determining step. For instance, a nucleophilic substitution reaction at the carboxylic acid group could proceed through an SN1 or SN2-type mechanism, which would be distinguishable by their rate laws. libretexts.org An SN2 mechanism, for example, would exhibit second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

Spectroscopic techniques are invaluable for characterizing the structures of reactants, products, and any observable intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new functional group stretches, such as the C=O stretch of an ester or the N-H stretch of an amide. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous identification of the products of a reaction. Changes in chemical shifts can indicate the position of substitution on either the thiophene or benzene ring. google.com

Mass Spectrometry (MS) is used to determine the molecular weight of the products, confirming that a substitution or transformation has occurred.

While specific mechanistic studies on this compound are scarce, the principles of physical organic chemistry provide a framework for predicting and investigating its reaction pathways. For example, the mechanism of electrophilic bromination would be expected to proceed via an arenium ion intermediate, with the stability of this intermediate determining the regiochemical outcome.

Table 3: Spectroscopic Data for Characterization of this compound Derivatives

| Technique | Information Provided |

| FTIR | Identification of functional groups (e.g., C=O, O-H, N-H). mdpi.com |

| ¹H NMR | Elucidation of the proton environment and connectivity in the molecule. google.com |

| ¹³C NMR | Determination of the carbon skeleton and the position of substituents. |

| Mass Spectrometry | Confirmation of molecular weight and elemental composition. |

Derivatives and Analogues of 2 Thiophen 3 Yl Benzoic Acid: Rational Design and Synthesis

Strategic Structural Modifications and Implementation of Diverse Linker Chemistries

The rational design of derivatives of 2-(thiophen-3-yl)benzoic acid has primarily focused on the introduction of substituents onto the aromatic rings to modulate the electronic properties and coordination behavior of the molecule. A notable strategy involves the nitration of the benzoic acid moiety, leading to a series of nitro-substituted derivatives. These modifications are crucial for influencing the ligand's ability to sensitize the luminescence of lanthanide ions.

While the direct implementation of diverse linker chemistries to create extended structures from this compound is not extensively documented in the reviewed literature, the synthesized nitro derivatives serve as functionalized building blocks for further chemical transformations. The presence of the carboxylic acid and nitro groups provides reactive sites for the potential attachment of various linker units, although specific examples of such reactions with this particular scaffold were not prominently found.

Synthesis of Novel Heterocyclic Hybrids Incorporating the this compound Moiety

The synthesis of novel heterocyclic systems built upon the this compound framework is an area of interest for creating molecules with unique photophysical and biological properties. While direct examples of complex heterocyclic hybrids derived from this compound are not widespread in the reviewed literature, related structures have been successfully synthesized, indicating the potential for such transformations.

For example, an economical one-pot synthesis has been developed for the isomeric 2-(2-thienyl)benzoic acid, which serves as a key precursor in the preparation of 4H-indeno[1,2-b]thiophenes. researchgate.net This suggests that similar cyclization strategies could potentially be applied to this compound to generate analogous fused heterocyclic systems. The synthesis of such hybrids would involve intramolecular reactions, likely promoted by the appropriate catalysts or reaction conditions, to form new rings fused to the initial thiophene (B33073) or benzene (B151609) rings.

The derivatization of thiophene with various acidic functionalities, as seen with the creation of 4-thiophen-3-yl-pyridine-2,6-dicarboxylic acid diethyl ester and 5-thiophen-3-yl-isophthalic acid diethyl ester, further illustrates the versatility of the thiophene core in the construction of more complex heterocyclic architectures. acs.org These examples, while not direct descendants of this compound, showcase the chemical feasibility of incorporating this moiety into larger, multi-ring systems.

Coordination Chemistry and Formation of Metal Complexes Utilizing this compound Ligands

A significant area of research for this compound and its derivatives lies in their application as ligands for the formation of metal complexes, particularly with lanthanide ions. The thiophenyl-derivatized nitrobenzoic acids have been investigated as effective "antennas" to sensitize the luminescence of Europium(III) and Terbium(III) ions. nih.gov

The coordination of these ligands to the metal centers occurs through the carboxylate group, and the resulting complexes exhibit interesting structural and photophysical properties. The specific geometry and coordination number of the metal ion are influenced by the substitution pattern on the ligand. nih.gov For example, Eu(III) and Tb(III) complexes with these ligands have been shown to form binuclear structures with a coordination number of 8 for the metal center, often in a square-antiprismatic geometry. researchgate.net

Detailed crystallographic studies have been performed on several of these complexes, providing valuable insights into their solid-state structures. The stability of these complexes in solution has also been assessed, with stability constants (log β11) determined to be in the range of 2.73-4.30 for Eu(III) and 3.34-4.18 for Tb(III). nih.gov The luminescent properties, including quantum yields and lifetimes, are highly dependent on the specific ligand and the lanthanide ion. Quantum yields have been reported to be between 0.9-3.1% for Eu(III) and 4.7-9.8% for Tb(III) in methanolic solutions. nih.govresearchgate.net

The following table summarizes the crystallographic data for some of the reported Europium(III) complexes with nitro-substituted this compound derivatives:

| Compound | Formula | Crystal System | Space Group | V (ų) | Reference |

| Eu(III) complex with 2-nitro-3-thiophen-3-yl-benzoic acid | C₂₈H₁₆EuN₂O₁₂S₂ | Monoclinic | C2/c | 7194.6(13) | nih.gov |

| Eu(III) complex with 3-nitro-2-thiophen-3-yl-benzoic acid | C₂₈H₁₆EuN₂O₁₂S₂ | Triclinic | P1 | 1893.5(7) | nih.gov |

| Eu(III) complex with 5-nitro-2-thiophen-3-yl-benzoic acid | C₂₈H₁₆EuN₂O₁₂S₂ | Triclinic | P1 | 1900.5(7) | nih.gov |

These findings underscore the potential of this compound derivatives as versatile ligands for the construction of functional coordination complexes with interesting luminescent properties.

Exploration of Biological Activities and Underlying Molecular Mechanisms Academic Research Focus

Antimicrobial and Antifungal Potentials of 2-(Thiophen-3-yl)benzoic Acid Derivatives

Thiophene (B33073) and benzoic acid derivatives have independently been recognized for their antimicrobial properties. nih.govresearchgate.netnih.gov Research into their combined structures has yielded compounds with significant activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov The adaptability of the thiophene moiety, influenced by the nature and position of its substitutions, plays a crucial role in its biological activity. nih.gov

In vitro studies are fundamental in determining the antimicrobial and antifungal efficacy of novel compounds. Minimum Inhibitory Concentration (MIC) is a key metric derived from these studies, indicating the lowest concentration of a substance that prevents visible growth of a microorganism.

Research on various thiophene derivatives has demonstrated their potential. For instance, certain thieno[2,3-b]thiophene (B1266192) derivatives have shown potent activity. One such derivative, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), was found to be more potent than the standard antifungal drug amphotericin B against Geotricum candidum and as potent against Syncephalastrum racemosum. nih.govresearchgate.net This same compound also showed antibacterial activity equivalent to Penicillin G against Staphylococcus aureus and was more potent than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a molecule relates to its biological activity. For thiophene derivatives, SAR studies have revealed that:

The presence and position of substituents on the thiophene or associated phenyl rings significantly impact antimicrobial activity. nih.govnih.gov

In a series of thiophene-2-carboxamide derivatives, 3-amino substituted compounds displayed higher antibacterial and antioxidant activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov

For certain benzoylthiourea (B1224501) derivatives, compounds with one fluorine atom on the phenyl ring showed the best antibacterial effect, while those with three fluorine atoms had the most potent antifungal activity. nih.gov

Modification of the carboxylic acid group can alter activity. For example, replacing a carboxylic group with a methoxycarbonyl group in some benzoic acid derivatives with thiophene substitutions led to a loss of antibacterial activity.

| Compound/Derivative Class | Microorganism | In Vitro Efficacy (MIC or other measure) | Reference |

|---|---|---|---|

| Thieno[2,3-b]thiophene derivative (5d) | Geotricum candidum | More potent than Amphotericin B | nih.govresearchgate.net |

| Thieno[2,3-b]thiophene derivative (5d) | Syncephalastrum racemosum | Equipotent to Amphotericin B | nih.govresearchgate.net |

| Thieno[2,3-b]thiophene derivative (5d) | Staphylococcus aureus | Equipotent to Penicillin G | nih.govresearchgate.net |

| Thieno[2,3-b]thiophene derivative (5d) | Pseudomonas aeruginosa | More potent than Streptomycin | nih.govresearchgate.net |

| Thieno[2,3-b]thiophene derivative (5d) | Escherichia coli | More potent than Streptomycin | nih.govresearchgate.net |

| 3-Amino thiophene-2-carboxamide derivative (7b) | P. aeruginosa, S. aureus, B. subtilis | Activity index: 86.9%, 83.3%, 82.6% vs. Ampicillin | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g) | S. aureus | MIC = 32 µg/mL | mdpi.com |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h) | S. aureus | MIC = 32 µg/mL | mdpi.com |

Understanding the mechanism of action is crucial for drug development. For benzoic acid and its derivatives, one established antibacterial mechanism involves the transport of acid through the bacterial cell membrane, releasing H+ ions into the cytoplasm and disrupting the cell's homeostasis. researchgate.net Thiophene derivatives have been shown to target bacterial cell membrane function. nih.gov Docking studies on some thiophene derivatives suggest a strong binding affinity to outer membrane proteins (OMPs) like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli, indicating that these proteins are relevant bacterial targets. nih.gov

Anticancer and Antitumor Research Involving this compound Analogs

The benzo[b]thiophene scaffold, closely related to the title compound, is a pivotal pharmacophore in the development of anticancer agents. researchgate.netunife.it Many thiophene derivatives have been investigated for their potential in cancer therapy, with mechanisms often involving the induction of apoptosis, inhibition of key enzymes, or interaction with microtubules. researchgate.netnih.gov

A key goal in cancer research is to develop compounds that are selectively cytotoxic to cancer cells while sparing normal, healthy cells. Several studies on thiophene-containing compounds have demonstrated this desired selectivity.

For example, two 2-aryl-3-anilinobenzo[b]thiophene derivatives, compounds 3a and 3b, showed significant antiproliferative activity against Caco2 and HCT-116 colon carcinoma cells. researchgate.netunife.it Treatment with these compounds led to a significant induction of apoptosis, which is a programmed cell death pathway. This was evidenced by the increased expression of key apoptosis markers:

Cleaved-poly(ADP-ribose) polymerase (PARP)

Receptor-interacting protein (RIP)

Caspase-3 researchgate.netunife.it

Crucially, this apoptotic effect was not observed in non-transformed colon cells, indicating selective action against cancer cells. researchgate.netunife.it Similarly, a novel cyanoacrylamide derivative containing a thiophene moiety (compound 7) was found to be a promising chemotherapeutic agent by strongly inducing apoptosis in HCT116 colorectal carcinoma cells with less toxicity to normal cells. arabjchem.org Its mechanism involved the upregulation of pro-apoptotic genes like caspase-3, BAX, and p53, and the downregulation of the anti-apoptotic BCL2 gene. arabjchem.org

Identifying the specific molecular targets of a compound is essential to understanding its anticancer mechanism. Research on thiophene and benzoic acid analogs has pinpointed several key targets.

Bcl-2 Family Proteins: A 2,5-substituted benzoic acid scaffold was designed to be a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer. nih.gov A derivative from this class, compound 24, selectively targeted these proteins, inducing cell death in lymphoma cells dependent on them for survival. nih.gov

Histone Deacetylases (HDACs): Benzoic acid derivatives, particularly those with multiple hydroxyl groups like 3,4-dihydroxybenzoic acid (DHBA), have been identified as HDAC inhibitors. nih.gov HDAC inhibition can retard cancer cell growth. DHBA was shown to reduce HDAC activity in colon cancer cell lines, leading to cell growth retardation and apoptosis. nih.gov

RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, are involved in tumor growth and metastasis. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of this pathway. nih.gov Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of breast cancer cells (MDA-MB-231) by targeting the RhoA/ROCK pathway. nih.gov

Dihydrofolate Reductase (DHFR): Thieno[2,3-d]pyrimidines are known to act as nonclassical lipophilic inhibitors of DHFR, an enzyme crucial for DNA synthesis. nih.gov Inhibition of DHFR leads to cancer cell death. A derivative from this class, compound 20, was found to be a potent DHFR inhibitor and induced cell-cycle arrest and apoptosis in SNB-75 brain cancer cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity/Molecular Target | Reference |

|---|---|---|---|

| 2-Aryl-3-anilinobenzo[b]thiophenes (3a, 3b) | Caco2, HCT-116 (Colon) | Induces apoptosis via PARP, RIP, Caspase-3 activation | researchgate.netunife.it |

| 2,5-Substituted benzoic acid (24) | Lymphoma | Dual inhibitor of Mcl-1 and Bfl-1 anti-apoptotic proteins | nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | MDA-MB-231 (Breast) | Inhibitor of RhoA/ROCK pathway | nih.gov |

| Thieno[2,3-d]pyrimidine-4-one (20) | SNB-75 (CNS) & other NCI-60 lines | Inhibitor of Dihydrofolate Reductase (DHFR) | nih.gov |

| 3,4-Dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon) | Inhibitor of Histone Deacetylases (HDAC) | nih.gov |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide derivative (7) | HCT116 (Colorectal) | Upregulates Caspase-3, BAX, P53; downregulates BCL2 | arabjchem.org |

Enzymatic Inhibition and Modulation Studies

The ability of this compound analogs to interact with and inhibit enzymes is a cornerstone of their therapeutic potential.

Protein-Tyrosine Phosphatases (PTPs): PTPs are key regulatory enzymes in signal transduction, and their inhibition is a therapeutic strategy for diseases like diabetes and cancer. 2-(Oxalylamino)-benzoic acid (OBA) was identified as a general, competitive inhibitor of several PTPs. nih.gov Its low molecular weight and reversible, competitive nature make it an excellent starting point for developing more selective inhibitors. nih.gov

Tyrosinase: This enzyme is crucial for melanin (B1238610) production, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. A thiophene chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c), was found to be a potent competitive inhibitor of mushroom tyrosinase, with IC₅₀ values in the nanomolar and micromolar range. nih.gov

Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic applications. New benzoylthioureido phenyl derivatives have been designed to target these enzymes. nih.gov

| Compound/Derivative Class | Enzyme Target | Inhibition Profile | Reference |

|---|---|---|---|

| 2-(Oxalylamino)-benzoic acid (OBA) | Protein-Tyrosine Phosphatases (e.g., PTP1B) | General, competitive inhibitor | nih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | Mushroom Tyrosinase | Potent competitive inhibitor (IC₅₀ = 0.013 µM) | nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | ROCK (Rho-associated kinase) | Inhibitor of the RhoA/ROCK pathway | nih.gov |

| Thieno[2,3-d]pyrimidine-4-one (20) | Dihydrofolate Reductase (DHFR) | Potent inhibitor (IC₅₀ = 0.20 µM) | nih.gov |

| 3,4-Dihydroxybenzoic acid (DHBA) | Histone Deacetylases (HDAC) | Inhibitor, reduced activity by ~70% in colon cancer cells | nih.gov |

Alpha-Glucosidase Inhibitory Action and Binding Modes

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Inhibitors of this enzyme delay glucose absorption, thereby reducing postprandial hyperglycemia. nih.gov

While direct studies on the alpha-glucosidase inhibitory activity of this compound are not available in the current literature, the evaluation of structurally related compounds is common. For instance, various derivatives containing heterocyclic rings like benzothiazole, triazine, and quinazoline (B50416) have been synthesized and shown to be potent alpha-glucosidase inhibitors, often exhibiting greater potency than the standard drug, acarbose. grafiati.comnih.gov Kinetic studies on such derivatives often reveal competitive inhibition, and molecular docking simulations help to identify key interactions with amino acid residues like Asp203, Asp542, and His600 in the enzyme's active site. nih.govmdpi.com The potential for the thiophene and benzoic acid moieties to form hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket suggests that this compound could be a candidate for future investigation in this area.

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that plays a critical role in inflammation by catalyzing the final step in the production of prostaglandin E2 (PGE2). nih.gov As a result, selective mPGES-1 inhibitors are being investigated as a new class of anti-inflammatory drugs that may circumvent the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Research into compounds structurally related to this compound has shown promise. Specifically, a study focusing on 2-(thiophen-2-yl)acetic acid identified it as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.govresearchgate.net Derivatives of this scaffold have demonstrated selective inhibitory activity in the low micromolar range in cell-free assays. nih.gov For example, certain novel 1,3,4-oxadiazole (B1194373) derivatives have been identified as highly potent mPGES-1 inhibitors, with IC₅₀ values in the nanomolar range. nih.gov These findings underscore the potential of the thiophene-containing acidic scaffold as a foundation for designing novel mPGES-1 inhibitors.

Table 1: mPGES-1 Inhibition by Various Compounds

| Compound Class/Name | IC₅₀ Value | Assay Type |

|---|---|---|

| Pirinixic Acid Derivative (YS121) | 3.4 µM | LPS-induced PGE2 production |

| 2-Mercaptohexanoic Acid Derivative (17) | 1.7 µM | mPGES-1 inhibition |

| Benzylidenebarbituric Acid Derivative (4b) | 33 nM | Human mPGES-1 inhibition |

This table presents IC₅₀ values for various compounds against mPGES-1, illustrating the potency that can be achieved with different chemical scaffolds. Data sourced from nih.govnih.gov.

Monoamine Oxidase (MAO) Inhibition and Isoform Selectivity

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters and are crucial targets in the treatment of neurodegenerative disorders like Parkinson's disease and depression. nih.govnih.govuniroma1.it There are two isoforms, MAO-A and MAO-B, and the selectivity of inhibitors for these isoforms is a key determinant of their therapeutic application and side-effect profile. nih.gov

Derivatives of benzo[b]thiophene, a structure related to this compound, have been synthesized and evaluated as inhibitors of human MAO (hMAO). nih.govnih.gov A study on a series of benzo[b]thiophen-3-ols found that many of the compounds were highly selective inhibitors of the MAO-B isoform. nih.govnih.gov One notable compound from this series, (3-Hydroxybenzo[b]thiophen-2-yl)(thiophen-3-yl)methanone, which incorporates the thiophen-3-yl moiety, demonstrated inhibition of both MAO isoforms. unich.it

Table 2: Inhibition of hMAO-A and hMAO-B by a Benzo[b]thiophene Derivative

| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|

This table shows the in vitro inhibitory activity and selectivity of a thiophene-containing compound against human MAO-A and MAO-B. The Selectivity Index (SI) is calculated as (IC₅₀ hMAO-A) / (IC₅₀ hMAO-B). Data sourced from unich.it.

The results for related compounds suggest that the this compound scaffold is a viable starting point for the development of new MAO inhibitors, with the potential for isoform selectivity based on further structural modification. uniroma1.it

Antioxidant Activities and Free Radical Scavenging Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant activity of phenolic and benzoic acid derivatives is well-documented and is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govresearchgate.net

The antioxidant capacity of benzoic acid derivatives is closely linked to their structure, particularly the number and position of hydroxyl groups. researchgate.netnih.gov Similarly, thiophene-containing compounds have also been recognized for their antioxidant properties. nih.govekb.eg The mechanism of action often involves the donation of a hydrogen atom or an electron to the free radical, thus neutralizing it. nih.gov

While specific DPPH assay results for this compound are not detailed in the available literature, the inherent properties of its constituent parts—the benzoic acid and thiophene rings—suggest a potential for free radical scavenging activity. Studies on various benzoic acid analogues show a wide range of scavenging effects, which are highly dependent on the substituents present on the aromatic ring. researchgate.net For example, the introduction of hydroxyl groups generally enhances antioxidant activity. researchgate.net Therefore, it is plausible that this compound possesses antioxidant capabilities that could be quantified through standard assays like the DPPH method.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acarbose |

| 2-(thiophen-2-yl)acetic acid |

| Prostaglandin E2 |

| (3-Hydroxybenzo[b]thiophen-2-yl)(thiophen-3-yl)methanone |

| 2,2-diphenyl-1-picrylhydrazyl |

| YS121 |

Computational Chemistry and Advanced Theoretical Characterization

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of a molecule's electronic properties with high accuracy. mdpi.com For 2-(thiophen-3-yl)benzoic acid, DFT calculations are crucial for understanding its stability, reactivity, and spectroscopic signatures. These calculations typically involve optimizing the molecule's geometry and then computing various electronic and structural parameters. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This often correlates with higher chemical reactivity and biological activity. nih.gov For aromatic carboxylic acids, DFT calculations can provide precise values for these energy levels. Studies on similar benzoic acid derivatives show how substituents can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net The calculated energy gap helps in predicting the eventual charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Representative Frontier Orbital Data for Aromatic Carboxylic Acids This table presents illustrative data from studies on related benzoic acid compounds to demonstrate the typical values obtained through DFT calculations. Specific values for this compound would require a dedicated computational study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Benzoic Acid | -9.814 | -1.822 | 7.992 | researchgate.net |

| 2-Hydroxybenzoic Acid | -9.382 | -1.543 | 7.839 | researchgate.net |

| 2-Chlorobenzoic Acid | -9.831 | -2.112 | 7.719 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

DFT calculations are instrumental in simulating and interpreting various types of spectra. Vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, can be computed by calculating the vibrational frequencies of the molecule's normal modes. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to functional groups. researchgate.net

Similarly, electronic spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about the electronic transitions between molecular orbitals, helping to understand the absorption properties of the compound. researchgate.net For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding, and intermolecular interactions within a molecule. wikipedia.orgrsc.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org NBO analysis provides insights into hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. rsc.org

Molecular Docking and Simulation of Ligand-Target Interactions for this compound Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). This technique is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. nih.gov

For derivatives of this compound, molecular docking studies can identify potential biological targets and predict the binding affinity. The process involves placing the ligand into the binding site of a target protein and calculating the binding energy for different poses. nih.gov The results shed light on crucial intermolecular interactions, such as:

Hydrogen Bonds: Essential for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Electrostatic Interactions: Involve charged residues. nih.gov

Studies on similar benzo[b]thiophene derivatives have successfully used docking to understand their binding modes with targets like serotonin (B10506) receptors, identifying key amino acid residues involved in the interaction. nih.gov

Table 2: Example of Interaction Analysis from a Molecular Docking Study This table illustrates the types of interactions identified in docking studies of related thiophene (B33073) derivatives with a protein target.

| Compound | Target Residue | Interaction Type |

|---|---|---|

| Benzo[b]thiophene Derivative | ASP 116 | Hydrogen Bond, Electrostatic |

| Benzo[b]thiophene Derivative | PHE 341 | Hydrophobic |

| Benzo[b]thiophene Derivative | TRP 357 | Hydrophobic (Edge-to-face) |

| Benzo[b]thiophene Derivative | SER 199 | Repulsive |

Source: Adapted from findings on benzo[b]thiophen-2-yl derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A mathematical model is then developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.gov

While a specific QSAR model for this compound is not detailed in the available literature, the methodology has been successfully applied to other thiophene-containing heterocyclic compounds to predict their antioxidant or antimicrobial activities. nih.gov Such a model for this compound derivatives could guide the design of new analogues with enhanced biological efficacy.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most favorable reaction pathway.

For instance, the synthesis of related benzothiophene (B83047) structures has been studied computationally. A plausible mechanism for the formation of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid involves an initial S_N2-type nucleophilic attack, followed by an intramolecular cyclization. nih.govresearchgate.net The base facilitates the reaction by abstracting protons at key steps. nih.gov DFT calculations can be used to locate the transition state for each step of the reaction, calculate the activation energies, and confirm the proposed mechanism. This type of analysis is invaluable for optimizing reaction conditions and understanding the underlying principles governing the synthesis of complex molecules derived from precursors like this compound.

Applications in Advanced Materials Science and Catalysis

Incorporation of 2-(Thiophen-3-yl)benzoic Acid in Polymer Synthesis and Characterization

While direct polymerization of this compound is not extensively documented, research into related thiophene-bearing monomers provides significant insights into its potential for creating novel polymers. Thiophene-aromatic polymers are a class of conjugated polymers that incorporate both thiophene (B33073) and other aromatic units in their backbone, offering a tunable combination of properties. mdpi.com The selection of thiophene as a comonomer is driven by its well-understood chemistry, which allows for a wide range of functionalization reactions. mdpi.com

A notable area of research is the synthesis of polymers from thiophene-substituted 2-oxazolines and 2-oxazines. nih.gov For instance, monomers like 2-(thiophen-3′-yl)-2-oxazoline (3Th2Ox) and 2-(thiophen-3′-yl)-2-oxazine (3Th2Ozi) have been synthesized and polymerized via cationic ring-opening polymerization (CROP). nih.gov This method yields thiophene-bearing poly(2-oxazoline)s and poly(2-oxazine)s with controlled molecular weights and narrow dispersity. nih.gov These polymers are thermally stable and can be processed from the melt, which is a significant advantage for manufacturing. nih.gov The resulting polymers have glass transition temperatures ranging from 50 °C to 100 °C and are stable up to 250 °C. nih.gov

The characterization of such polymers typically involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weight distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. nih.gov For example, GPC analysis of poly(2-(thiophen‐3′‐yl)‐2‐oxazine) has shown a monomodal molecular weight distribution, indicative of a controlled polymerization process. nih.gov

The following table summarizes the properties of polymers synthesized from a derivative of this compound:

| Monomer | Polymerization Method | Glass Transition Temperature (Tg) | Thermal Stability (TGA) |

| 2-(thiophen-3′-yl)-2-oxazine | Cationic Ring-Opening Polymerization (CROP) | 50-100 °C | > 250 °C |

These findings underscore the potential of using this compound derivatives to create high-performance polymers with tailored properties for various applications. mdpi.comnih.gov

Integration into Functional Organic Materials and Novel Device Fabrication

The constituent parts of this compound—thiophene and benzoic acid—are both valuable components in the design of functional organic materials for electronic devices. Thiophene and its oligomers are well-known organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org The electronic properties of thiophene-containing compounds can be finely tuned through chemical modification. nih.gov

In the realm of OLEDs, benzoic acid has been used to treat poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) electrodes, significantly enhancing their conductivity. researchgate.netnih.gov This treatment can increase the conductivity from 1 S/cm to over 1500 S/cm. researchgate.netnih.gov OLEDs fabricated with these treated electrodes exhibit lower operating voltages and higher luminance. researchgate.netnih.gov For instance, at a luminance of 1000 cd/m², the operating voltage of an OLED with a benzoic acid-treated PEDOT:PSS electrode was 5.9 V, which is lower than devices treated with other agents like dimethyl sulfoxide (B87167) (DMSO) or methanol. nih.gov The addition of a thiophene linker to polymer chains has also been shown to be a promising strategy for achieving white light emission in OLEDs. rsc.org

For OFETs, thiophene-based materials are prized for their charge transport properties. nih.govresearchgate.net The performance of these devices, including carrier mobility, on/off ratio, and threshold voltage, is highly dependent on the molecular structure of the organic semiconductor. nih.gov For example, benzothieno[2,3-b]thiophene derivatives have demonstrated excellent field-effect performance with mobilities as high as 0.46 cm²/Vs and on/off ratios greater than 10⁷. rsc.org An asymmetrically substituted benzothienobenzothiophene has even achieved a hole mobility of 17.2 cm²/(V·s) in low-voltage devices. nih.gov

The table below highlights the performance of OLEDs with benzoic acid-treated electrodes:

| Treatment | Operating Voltage (at 1000 cd/m²) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) |

| Benzoic Acid | 5.9 V | 24,400 | 25.3 |

| DMSO | 6.7 V | - | 20.9 |

| Methanol | 7.1 V | - | 18.8 |

Given the established roles of its components, this compound is a promising candidate for the synthesis of new organic semiconductors for high-performance, flexible electronic devices.

Role as Ligands or Precursors in Homogeneous and Heterogeneous Catalytic Systems

The carboxylic acid group of this compound makes it a suitable candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a component in other catalytic systems. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rroij.comwpi.edu The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. researchgate.net Benzoic acid and its derivatives are commonly used linkers in MOF synthesis. wpi.eduresearchgate.net For example, benzoic acid has been used as a modulator in the synthesis of zirconium-based MOFs. researchgate.net

In homogeneous catalysis, benzoic acid derivatives have been employed as ligands in palladium-catalyzed C-H functionalization reactions. acs.orgnih.govresearchgate.net These ligands can play a critical role in controlling the reactivity and selectivity of the catalytic process. nih.gov The development of new ligands is a key area of research for expanding the scope of these powerful synthetic methods. acs.org

Furthermore, the integration of a thiophene moiety into a ligand structure can influence the electronic and steric properties of the resulting metal complex. Palladium complexes with thiophene-containing ligands have been synthesized and studied for their catalytic activity. nih.gov For instance, palladium(II) complexes with tetrahydrothiophene-functionalized N,S-heterocyclic carbene ligands have been reported. nih.gov

In heterogeneous catalysis, functionalized nanoparticles are gaining attention. A novel nanomagnetic catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, has been synthesized and used for the preparation of various organic compounds. nih.gov This catalyst demonstrates the utility of incorporating benzoic acid into a solid support to create a reusable and efficient catalytic system. nih.gov

The following table lists examples of catalytic systems where benzoic acid derivatives are used:

| Catalytic System | Role of Benzoic Acid Derivative | Metal Center | Application |

| Metal-Organic Framework (MOF) | Organic Linker/Modulator | Zirconium (Zr) | Gas storage, catalysis |

| Homogeneous Catalyst | Ligand | Palladium (Pd) | C-H functionalization |

| Heterogeneous Nanocatalyst | Functional Group on Support | Iron Oxide (Fe₃O₄) | Synthesis of heterocycles |

The dual functionality of this compound, with its coordinating carboxylic acid group and electronically active thiophene ring, makes it a versatile building block for the design of novel catalysts for a range of chemical transformations.

Advanced Analytical Methodologies for Characterization in Research Settings

High-Resolution Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

High-resolution spectroscopic techniques are fundamental tools for the structural elucidation of organic molecules like 2-(Thiophen-3-yl)benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. For this compound, both ¹H and ¹³C NMR spectra would be essential.

In the ¹H NMR spectrum, the protons of the benzoic acid ring and the thiophene (B33073) ring would give rise to distinct signals. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the benzoic acid ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. rsc.org The protons of the 3-substituted thiophene ring would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive information about the substitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group would be particularly deshielded, appearing at a chemical shift typically in the range of 165-185 ppm. rsc.org The aromatic carbons of both the benzene (B151609) and thiophene rings would appear in the approximate range of 120-140 ppm. The specific chemical shifts would help to confirm the connectivity of the two ring systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.info A strong, sharp absorption band around 1700-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of an aromatic carboxylic acid. docbrown.info The presence of the thiophene ring would be confirmed by C-S stretching vibrations, which are typically weaker and appear in the fingerprint region of the spectrum. iosrjournals.org Additionally, C-H stretching vibrations for the aromatic rings would be observed around 3100-3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1600-1450 cm⁻¹ region. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₈O₂S), the molecular weight is 204.25 g/mol . labshake.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations | Reference/Justification |

|---|---|---|

| ¹H NMR | Aromatic protons (benzoic and thiophene rings): δ 7.0-8.5 ppm; Carboxylic acid proton: δ >10 ppm (broad singlet) | Based on typical chemical shifts for benzoic acid and thiophene derivatives. rsc.org |

| ¹³C NMR | Carbonyl carbon: δ 165-185 ppm; Aromatic carbons: δ 120-140 ppm | Based on typical chemical shifts for benzoic acid and thiophene derivatives. rsc.org |

| IR | O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad); C=O stretch: 1700-1680 cm⁻¹ (strong); C=C stretches (aromatic): 1600-1450 cm⁻¹ | Based on characteristic functional group frequencies for benzoic acids and thiophenes. docbrown.infoiosrjournals.org |

| Mass Spec | Molecular ion peak [M]⁺ at m/z 204; Potential fragments at [M-17]⁺ and [M-45]⁺ | Based on the molecular weight of the compound and common fragmentation patterns of benzoic acids. labshake.comdocbrown.info |

X-ray Crystallography for Precise Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for the analysis of non-volatile compounds like this compound.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of a sample of this compound can be determined by injecting a solution of the compound onto the HPLC column. A pure sample will ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities. The retention time of the main peak can be used for identification when compared to a known standard.

The choice of mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve good separation of the target compound from any potential impurities. A UV detector is commonly used for aromatic compounds like this one, as they absorb strongly in the UV region. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. ekb.egmdpi.com

Table 2: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Condition | Reference/Justification |

|---|---|---|

| Column | Reverse-phase C18 | Commonly used for non-polar to moderately polar compounds. |

| Mobile Phase | Gradient or isocratic mixture of water (often with acid modifier like formic acid) and acetonitrile/methanol | Allows for tuning of polarity to achieve good separation. ekb.eg |

| Detection | UV, typically in the range of 230-280 nm | Aromatic rings and carbonyl groups absorb UV light. mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC. |

Thermal Analysis Methods (Thermogravimetric Analysis/Differential Thermogravimetry) for Decomposition and Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are particularly useful for assessing the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, the TGA thermogram would show the temperature at which the compound begins to decompose. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant drop in mass will be observed. The temperature at which 5% weight loss occurs (Td, 5%) is often used as a measure of thermal stability. For similar aromatic and thiophene-based structures, decomposition temperatures are often observed above 200°C. mdpi.com

Differential Thermogravimetry (DTG)

The DTG curve is the first derivative of the TGA curve, plotting the rate of mass change versus temperature. Peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at a maximum. This can help to distinguish between different decomposition steps if the compound degrades in a multi-stage process. For a single-step decomposition, a single peak would be expected in the DTG curve. The TGA/DTG data for benzoic acid shows it to be stable up to a certain temperature, after which it undergoes sublimation and decomposition. researchgate.net A similar behavior would be anticipated for this compound, with the specific temperatures being influenced by the presence of the thiophene ring.

Supramolecular Chemistry and Self Assembly of 2 Thiophen 3 Yl Benzoic Acid Systems

Investigation of Hydrogen Bonding Networks and Crystal Engineering Principles

The carboxylic acid group is a powerful and highly directional functional group for establishing well-defined hydrogen-bonded assemblies. In the case of 2-(thiophen-3-yl)benzoic acid, the most prominent hydrogen bonding interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules. This is a classic and robust supramolecular synthon in carboxylic acids, effectively creating a larger, dimeric building block. researchgate.netnih.gov

Table 1: Typical Hydrogen Bond Interactions in Thiophene-Benzoic Acid Systems

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (D···A) (Å) | Typical Angle (D-H···A) (°) | Role in Crystal Packing |

|---|---|---|---|---|---|

| O-H | O=C | Strong Hydrogen Bond | 2.6 - 2.8 | 170 - 180 | Forms primary dimeric synthons |

| C-H (Aromatic) | O=C | Weak Hydrogen Bond | 3.0 - 3.5 | 120 - 160 | Links dimers into sheets or chains |

| C-H (Aromatic) | π (Ring) | Weak Hydrogen Bond | 3.2 - 3.8 | 110 - 150 | Stabilizes layered structures |

| C-H (Aromatic) | S (Thiophene) | Weak Hydrogen Bond | 3.4 - 3.9 | 120 - 160 | Influences inter-layer packing |

Characterization of π-π Stacking Interactions in Solid-State Architectures

The presence of two aromatic systems, the benzene (B151609) and thiophene (B33073) rings, within this compound introduces the significant role of π-π stacking interactions in its solid-state assembly. nih.gov These non-covalent interactions, arising from the electrostatic and dispersive forces between the electron clouds of the aromatic rings, are crucial in dictating the packing of the molecules, particularly in directions orthogonal to the primary hydrogen-bonding plane. uantwerpen.be

The geometry of the π-π stacking can vary, including parallel-displaced, T-shaped (edge-to-face), and sandwich configurations. In the solid state of thiophene-containing twisted π-conjugated molecules, three-dimensional π-π stacking has been observed. nih.gov The relative orientation of the thiophene and benzene rings in this compound is fixed by a covalent bond, but the dihedral angle between these rings is a critical parameter that influences how molecules pack and interact with their neighbors. This intramolecular twist will favor certain intermolecular stacking geometries over others, minimizing steric hindrance while maximizing attractive π-π interactions. In some related crystal structures, S···π contacts are observed instead of direct parallel π-π stacking, demonstrating the diverse ways these interactions can manifest. nih.gov The reinforcement of molecular rigidity through intramolecular π-π stacking has been shown to enhance solid-state luminescence in certain metal complexes. rsc.org

Table 2: Parameters for Characterizing π-π Stacking Interactions

| Interaction Type | Key Geometric Parameters | Typical Values | Influence on Solid-State Structure |

|---|---|---|---|

| Parallel-displaced | Interplanar distance, Centroid-centroid distance, Slippage angle | 3.3 - 3.8 Å | Formation of columnar or lamellar structures |

| T-shaped (edge-to-face) | Angle between ring planes, H-to-centroid distance | ~90°, 2.5 - 3.0 Å | Creates herringbone or related packing motifs |

| S···π interaction | Distance from S to ring centroid | 3.4 - 3.6 Å | Connects layers in a perpendicular fashion nih.gov |

Design and Fabrication of Self-Assembled Systems Incorporating Thiophene-Benzoic Acid Motifs

The this compound molecule can be considered a versatile supramolecular synthon, a reliable building block for the bottom-up fabrication of complex, functional architectures. researchgate.net The predictable and robust nature of the carboxylic acid dimerization combined with the specific directional preferences of π-π stacking and other weaker interactions allows for the design of targeted self-assembled systems.

By manipulating these non-covalent interactions, it is possible to fabricate a variety of supramolecular structures, including:

One-dimensional (1D) chains: Formed when hydrogen-bonded dimers are linked sequentially, for instance, through head-to-tail C-H···O interactions.

Two-dimensional (2D) sheets: Resulting from the lateral association of 1D chains via π-π stacking or other weak hydrogen bonds.